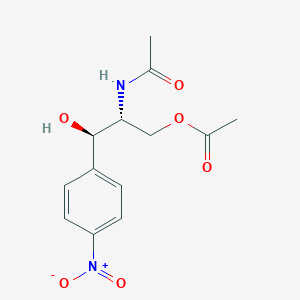
Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate is an organic compound that features a tert-butyl(dimethyl)silyl protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes. The presence of the bromine atom and the tert-butyl(dimethyl)silyl group makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide. The reaction conditions are generally mild, with temperatures ranging from 24°C to 80°C, depending on the specific requirements of the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves the careful addition of tert-butyl(dimethyl)silyl chloride to the hydroxyl-containing precursor, followed by purification steps such as distillation or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines
Oxidizing Agents: Potassium permanganate, osmium tetroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Deprotecting Agents: Tetra-n-butylammonium fluoride in tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides yield ethers, while deprotection reactions regenerate the hydroxyl-containing precursor .
Aplicaciones Científicas De Investigación
Methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for hydroxyl functionalities in multi-step syntheses.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Material Science: In the preparation of functionalized materials and polymers.
Biological Studies: As a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mecanismo De Acción
The mechanism of action of Methyl (S)-(-)-4-Bromo-3-Tert-Butyldimethylsilyloxybutanoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality, preventing it from participating in unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate
- Methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-butynoate
- Ethyl 4-[tert-butyl(dimethyl)silyl]oxybutanoate
Uniqueness
Methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate is unique due to the presence of both the tert-butyl(dimethyl)silyl protecting group and the bromine atom. This combination allows for selective protection of hydroxyl groups while providing a reactive site for further functionalization. This dual functionality makes it a valuable intermediate in complex organic syntheses .
Propiedades
IUPAC Name |
methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrO3Si/c1-11(2,3)16(5,6)15-9(8-12)7-10(13)14-4/h9H,7-8H2,1-6H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSTXYQWLLMMTG-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)OC)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)OC)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)-, [1S-(1alpha,2beta,5alpha)]- (9CI)](/img/new.no-structure.jpg)
![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)







![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)


